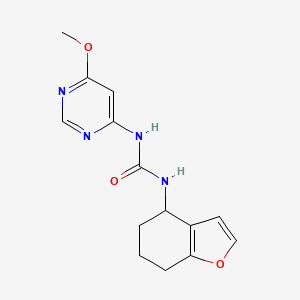
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, also known as THPB-MOPU, is a small molecule inhibitor that has attracted significant attention in recent years due to its potential applications in the field of cancer research. This compound is known to target specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea works by inhibiting the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This includes the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are known to be upregulated in many types of cancer. By inhibiting these pathways, this compound can slow down or stop the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is its specificity for certain enzymes and signaling pathways that are upregulated in cancer cells. This makes it a promising candidate for the development of new cancer therapies that target these pathways. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, studies are needed to further understand the mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, research is needed to explore the potential use of this compound in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 6-methoxypyrimidine-4-amine, which is then reacted with 4-hydroxy-2,3,5,6-tetrafluorobenzaldehyde to yield 1-(6-methoxypyrimidin-4-yl)-3-(4-hydroxy-2,3,5,6-tetrafluorophenyl)urea. This intermediate is then treated with sodium borohydride and acetic acid to produce this compound, which is the final product.
Aplicaciones Científicas De Investigación
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to have significant potential as a tool for cancer research. Studies have demonstrated that this compound can inhibit the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-7-12(15-8-16-13)18-14(19)17-10-3-2-4-11-9(10)5-6-21-11/h5-8,10H,2-4H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBWVANMHRFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC2CCCC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

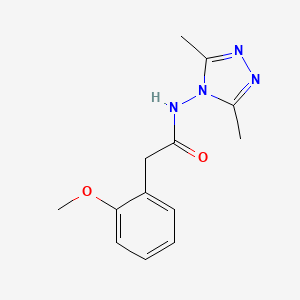
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)
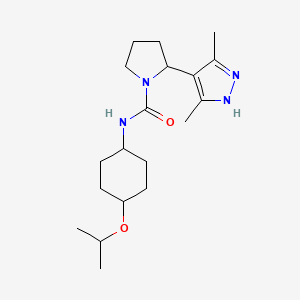


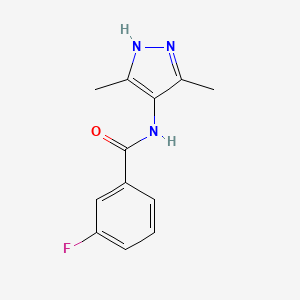
![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
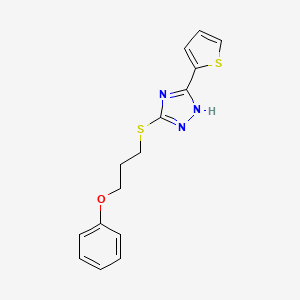
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)